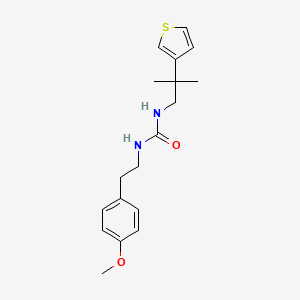
1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, also known as MTIU, is a synthetic compound that has been widely studied for its potential applications in scientific research. MTIU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Directed Lithiation and Synthetic Applications
Directed lithiation of compounds structurally related to 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea has been explored for its synthetic utility. The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, for example, allows for the introduction of various substituents, demonstrating the compound's versatility as a synthetic intermediate (Smith, El‐Hiti, & Alshammari, 2013).
Biochemical Evaluation for Enzyme Inhibition
Compounds with structural similarities to 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea have been synthesized and evaluated for their biochemical activities. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been assessed for antiacetylcholinesterase activity, optimizing the spacer length to enhance interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995).
Antagonistic Activities and Structure-Activity Relationships
The structure-activity relationships of trisubstituted phenyl urea derivatives have been investigated, particularly as antagonists to specific receptors. This research provides insights into the molecular optimization for enhanced in vitro potency, which could be applicable to the design and development of new therapeutic agents based on 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea (Fotsch et al., 2001).
Material Science and Nonlinear Optical Properties
The compound 1-(4-Methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, which shares some structural features with the target molecule, has been synthesized and its crystals grown for the evaluation of nonlinear optical properties. This indicates potential applications of related urea compounds in the development of new materials for optical technologies (Crasta et al., 2004).
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-18(2,15-9-11-23-12-15)13-20-17(21)19-10-8-14-4-6-16(22-3)7-5-14/h4-7,9,11-12H,8,10,13H2,1-3H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTSQECJWFJJKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCCC1=CC=C(C=C1)OC)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2370187.png)
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B2370189.png)
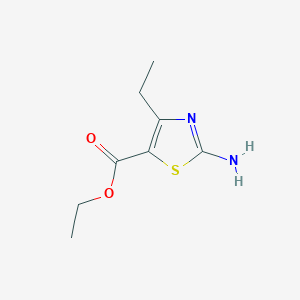
![2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2370193.png)
![5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2370194.png)
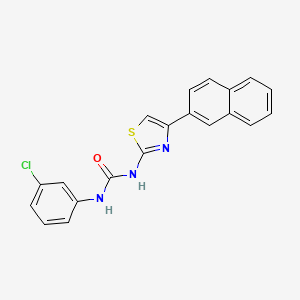
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2370197.png)
![2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide](/img/structure/B2370200.png)
![8-(2-Chlorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370201.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2370204.png)
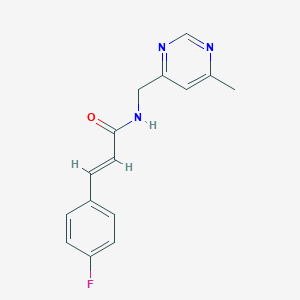
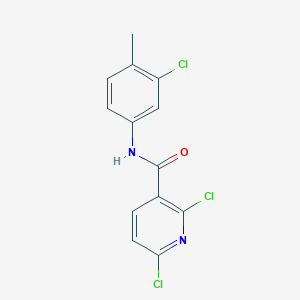
![N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine](/img/structure/B2370209.png)
![(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide](/img/structure/B2370210.png)